molecular formula C12H13NO2 B082183 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one CAS No. 15057-43-9

1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one

Cat. No.: B082183
CAS No.: 15057-43-9
M. Wt: 203.24 g/mol
InChI Key: YZNHGFBTNUJVQD-UHFFFAOYSA-N
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Description

1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one is a chemical compound that belongs to the class of pyridinones. Pyridinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of benzylamine with a suitable diketone in the presence of a base, followed by cyclization and reduction steps.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while reduction could produce a fully saturated pyridinone.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the synthesis of specialty chemicals or as an intermediate in pharmaceutical production.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-hydroxy-1,6-dihydropyridin-2(3H)-one
  • 1-Benzyl-4-hydroxy-1,6-dihydropyridin-3(2H)-one

Uniqueness

1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one is unique due to the position of the hydroxyl group and the specific substitution pattern on the pyridinone ring. This can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-benzyl-5-hydroxy-2,6-dihydropyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-6,14H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNHGFBTNUJVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)CN1CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512558
Record name 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15057-43-9
Record name 1-Benzyl-5-hydroxy-1,6-dihydropyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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